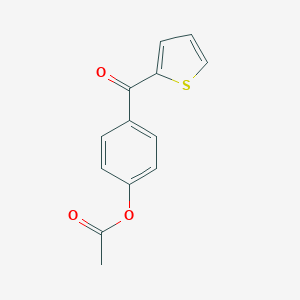

2-(4-Acetoxybenzoyl) thiophene

Beschreibung

Significance of Heterocyclic Scaffolds in Modern Chemical and Biological Research

Heterocyclic scaffolds are of paramount importance in the realms of medicinal chemistry and drug discovery. mdpi.comresearchgate.net Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur, bestow upon them unique physicochemical properties and the ability to engage in a wide range of biological interactions. mdpi.comijsrtjournal.com It is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring, highlighting their indispensable role in the development of new therapeutic agents. rsc.org These "privileged structures" are prevalent in a multitude of pharmacologically active compounds, both natural and synthetic. researchgate.netsigmaaldrich.com The versatility of heterocyclic compounds allows them to serve as foundational building blocks in the design of drugs targeting a wide spectrum of diseases, including cancer, infections, and neurological disorders. mdpi.comresearchgate.net Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists continue to accelerate the discovery of novel drugs based on these remarkable molecular frameworks. mdpi.com

Overview of the Thiophene (B33073) Nucleus in Academic and Industrial Applications

Among the myriad of heterocyclic systems, the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, holds a position of significant interest. eprajournals.combohrium.com Discovered as a contaminant in benzene (B151609), thiophene and its derivatives exhibit reactivity similar to benzene and are considered important building blocks in both academic research and various industrial sectors. eprajournals.com The thiophene moiety is a key component in numerous commercially available drugs, underscoring its therapeutic importance. encyclopedia.pubnih.gov Its applications extend beyond pharmaceuticals into agrochemicals, dyes, and materials science, where thiophene-based compounds are utilized for their unique electronic and optical properties. encyclopedia.pubijpsjournal.comresearchgate.net

The thiophene ring can be synthetically modified through various chemical reactions, allowing for the creation of a diverse library of derivatives with a broad spectrum of biological activities. eprajournals.comnih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. nih.govijpsjournal.comtandfonline.com The versatility of thiophene makes it a valuable scaffold for the development of new and effective therapeutic agents. nih.govnih.gov

Research Landscape of Benzoyl Thiophene Derivatives

Within the extensive family of thiophene derivatives, those bearing a benzoyl group have garnered considerable attention. The combination of the thiophene ring and the benzoyl moiety can lead to compounds with enhanced biological activities. Research has shown that benzoyl thiophene derivatives are promising candidates for the development of new drugs. For instance, some have been investigated for their potential as antitumor and antiviral agents. evitachem.comscirp.orgunipd.it The benzoyl group can influence the electronic properties and steric interactions of the molecule, potentially leading to improved binding with biological targets. The synthesis of various benzoyl thiophene derivatives has been explored, with studies focusing on their antiproliferative and other pharmacological effects. unipd.itnih.gov

Rationale for Focused Investigation on 2-(4-Acetoxybenzoyl) thiophene

The specific compound, this compound, presents a compelling case for focused investigation. The introduction of an acetoxy group at the para-position of the benzoyl ring adds another layer of chemical functionality. This group can potentially be hydrolyzed in vivo to the corresponding hydroxy derivative, which may exhibit different or enhanced biological activity. This prodrug strategy is a common approach in medicinal chemistry to improve a compound's pharmacokinetic properties.

The synthesis of 2-(acetoxybenzoyl) thiophene derivatives can be achieved through methods like Friedel-Crafts acylation. The presence of the acetoxy group can also influence the compound's solubility and metabolic stability. A focused investigation into this compound is warranted to fully elucidate its chemical properties, reactivity, and potential applications, particularly in the context of developing novel therapeutic agents. Understanding the structure-activity relationships of this specific derivative could provide valuable insights for the rational design of new and more potent benzoyl thiophene-based drugs.

Interactive Data Tables

Table 1: Key Thiophene Derivatives and their Applications

| Compound Class | Key Activities |

| Simple Thiophene Derivatives | Antimicrobial, Analgesic |

| Thiophene-Benzoxazole Hybrids | Antitumor, Antiviral |

| 3-Benzoylamino-benzo[b]thiophenes | Antitumor nih.gov |

| 2-Aminothiophenes | Precursors for anti-inflammatory drugs researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(thiophene-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-4-10(5-7-11)13(15)12-3-2-8-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNRDYNXMZHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642184 | |

| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106882-30-8 | |

| Record name | [4-(Acetyloxy)phenyl]-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106882-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Computational Research Methodologies for 2 4 Acetoxybenzoyl Thiophene

Advanced Spectroscopic Techniques in Research for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy would confirm the presence and arrangement of all proton-containing groups in 2-(4-acetoxybenzoyl)thiophene. The spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the disubstituted benzene (B151609) ring, and the methyl protons of the acetoxy group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic rings are deshielded and appear at higher chemical shifts compared to the aliphatic methyl protons. Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, providing crucial information about which protons are near each other.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. The spectrum would clearly distinguish between the carbonyl carbons of the ketone and ester groups (which appear far downfield), the aromatic carbons of the thiophene and benzene rings, and the aliphatic methyl carbon of the acetoxy group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-Acetoxybenzoyl)thiophene

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Acetoxy Methyl | ¹H | 2.2 - 2.4 | Singlet (s) | Protons on the methyl group of the acetate. |

| Aromatic (Benzene Ring) | ¹H | 7.2 - 8.0 | Doublets (d) | Two sets of doublets expected for the AA'BB' system of the 1,4-disubstituted ring. |

| Aromatic (Thiophene Ring) | ¹H | 7.2 - 7.9 | Multiplet (m) or dd, t, dd | Three distinct protons on the thiophene ring, showing coupling to each other. |

| Acetoxy Methyl | ¹³C | 20 - 25 | Quartet (in coupled spectrum) | Carbon of the CH₃ group. |

| Aromatic (Benzene Ring) | ¹³C | 120 - 155 | Singlets/Doublets (in coupled) | Carbons of the 1,4-disubstituted phenyl ring. |

| Aromatic (Thiophene Ring) | ¹³C | 125 - 145 | Singlets/Doublets (in coupled) | Carbons of the thiophene ring. |

| Ester Carbonyl | ¹³C | 168 - 172 | Singlet (in coupled spectrum) | Carbonyl carbon of the acetoxy group. |

| Ketone Carbonyl | ¹³C | 180 - 190 | Singlet (in coupled spectrum) | Carbonyl carbon linking the two rings. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the resulting spectrum a unique "molecular fingerprint."

For 2-(4-acetoxybenzoyl)thiophene, the FT-IR spectrum would provide definitive evidence for its key functional groups. The most prominent peaks would be the carbonyl (C=O) stretching vibrations. A strong absorption band around 1760-1770 cm⁻¹ would be characteristic of the ester carbonyl in the acetoxy group, while another strong band around 1650-1670 cm⁻¹ would indicate the ketone carbonyl connecting the thiophene and phenyl rings. Additionally, the spectrum would show C-O stretching vibrations for the ester linkage, C-H stretching for the aromatic and methyl groups, and characteristic ring stretching vibrations for the thiophene and benzene moieties.

Interactive Table 2: Expected FT-IR Absorption Bands for 2-(4-Acetoxybenzoyl)thiophene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Thiophene & Benzene Rings | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Acetyl Methyl Group | 2950 - 2850 | Weak |

| C=O Stretch (Ester) | Acetoxy Group | 1770 - 1760 | Strong |

| C=O Stretch (Ketone) | Benzoyl Group | 1670 - 1650 | Strong |

| C=C Stretch (Aromatic) | Thiophene & Benzene Rings | 1600 - 1450 | Medium-Variable |

| C-O Stretch (Ester) | Acetoxy Group | 1250 - 1150 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For 2-(4-acetoxybenzoyl)thiophene (C₁₃H₁₀O₃S), the molecular weight is approximately 246.28 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 246. A plausible and common fragmentation pathway would involve the loss of the acetyl group (CH₂=C=O, 42 Da) from the molecular ion, leading to a significant fragment ion corresponding to the hydroxylated precursor, 2-(4-hydroxybenzoyl)thiophene, at m/z ≈ 204. Another characteristic fragmentation would be the cleavage of the bond between the carbonyl group and the thiophene ring, resulting in ions corresponding to the benzoyl portion (m/z 149) and the thiophenoyl cation (m/z 111).

Interactive Table 3: Predicted Mass Spectrometry Data for 2-(4-Acetoxybenzoyl)thiophene

| m/z Value (Predicted) | Proposed Ion/Fragment | Formula of Ion | Notes |

| 246 | Molecular Ion [M]⁺ | [C₁₃H₁₀O₃S]⁺ | Represents the intact molecule. |

| 204 | [M - C₂H₂O]⁺ | [C₁₁H₈O₂S]⁺ | Loss of a ketene (B1206846) molecule from the acetoxy group. |

| 149 | [C₈H₅O₂]⁺ | [C₈H₅O₂]⁺ | Acetoxyphenyl cation fragment. |

| 111 | [C₅H₃OS]⁺ | [C₅H₃OS]⁺ | Thiophenoyl cation, a very common fragment for 2-acylthiophenes. |

Single Crystal X-ray Crystallography for Three-Dimensional Structural Determination

Single Crystal X-ray Crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com By diffracting X-rays off a single, high-quality crystal, one can map the electron density within the unit cell and thereby determine the precise positions of all atoms. This technique yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

If a suitable single crystal of 2-(4-acetoxybenzoyl)thiophene could be grown, X-ray diffraction analysis would reveal:

The planarity or torsion between the thiophene and the benzoyl rings.

The conformation of the acetoxy group relative to the phenyl ring.

Detailed intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···O hydrogen bonds, which govern the crystal packing.

This information is invaluable for understanding structure-property relationships and for computational modeling.

Advanced Characterization for Materials Science Applications

Beyond molecular structure, the properties of a compound on surfaces or as part of a larger material assembly are critical for applications in materials science. Techniques like X-ray Photoelectron Spectroscopy (XPS) provide insight into the surface chemistry and electronic states of the elements within the material.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the surface.

For 2-(4-acetoxybenzoyl)thiophene, particularly if it were used as a coating, in a polymer composite, or as a functional layer in an electronic device, XPS would be highly informative. The analysis would provide:

Elemental Composition: Quantitative confirmation of the presence of Carbon (C), Oxygen (O), and Sulfur (S) on the surface, verifying the compound's integrity.

Chemical State Analysis: High-resolution scans of the C 1s, O 1s, and S 2p regions would allow for the deconvolution of peaks corresponding to different chemical environments. For example, the C 1s spectrum could distinguish between C-C/C-H bonds in the aromatic rings, the C-S bond of the thiophene, the C-O bond of the ester, and the C=O bonds of the ketone and ester. The O 1s spectrum would differentiate between the carbonyl and single-bonded oxygen atoms. The S 2p spectrum would confirm the chemical state of the sulfur in the thiophene ring.

This level of detail is crucial for studying surface modification, degradation, or the interaction of the molecule with a substrate.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) stands as a powerful tool for the nanoscale and atomic-level structural characterization of materials, providing critical insights into their fundamental physical properties. fz-juelich.de This technique utilizes a beam of fast electrons as an illumination source to visualize atomic information, such as atom positions and types. fz-juelich.de In the context of materials science and nanotechnology, TEM is indispensable for characterizing nanomaterials like nanoparticles and nanocomposites, allowing for the quantitative measurement of particle size, size distribution, and morphological details. researchgate.net

Recent advancements in TEM, particularly the development of aberration correctors, have pushed the point resolution of modern microscopes to the sub-ångström level. fz-juelich.de This allows for the direct observation of atomic arrangements, which is crucial for understanding the structure-property relationships in various materials. mdpi.com For instance, techniques like integrated differential phase contrast scanning transmission electron microscopy (iDPC-STEM) have enabled the clear visualization of small molecules like thiophene within the channels of zeolites, revealing their binding and orientation. oaepublish.com

While direct TEM imaging of isolated small molecules like 2-(4-Acetoxybenzoyl) thiophene remains challenging, the technique is invaluable for studying its interactions within larger systems. For example, if this compound were incorporated into a polymer matrix or a metal-organic framework (MOF), TEM could be used to characterize the resulting nanoscale morphology and the dispersion of the molecule within the host material. researchgate.netekb.eg Furthermore, techniques such as selected area electron diffraction (SAED) and nanobeam diffraction (NBD) within the TEM can provide crystallographic information from nanoscale regions, which would be essential for understanding the structure of any self-assembled or crystalline forms of the compound or its derivatives. mdpi.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Interaction Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure, reactivity, and interactions of molecules like this compound. scispace.comjmchemsci.com DFT methods, in principle, provide an exact framework for understanding the ground state properties of a system based on its electron density. scispace.com

Electronic Structure and Reactivity: DFT calculations are widely used to determine key electronic properties. For thiophene derivatives, basis sets like B3LYP/6-311++G(d,p) are employed to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.comresearchgate.net

Global reactivity descriptors, derived from DFT calculations, provide further insights into a molecule's chemical behavior. These include:

Chemical Potential (µ): Related to the electronegativity of the molecule. researchgate.netjmcs.org.mx

Global Hardness (η): Measures the resistance to change in the electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

For thiophene derivatives, the acetoxy group acts as an electron-withdrawing substituent, influencing the reactivity of the thiophene ring in reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, which can be compared with experimental data.

Interaction Modeling: DFT is also instrumental in modeling the interactions of this compound with other molecules or surfaces. By calculating the interaction energies, researchers can understand the nature and strength of non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for molecular recognition and self-assembly processes. ubc.ca The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and helps identify potential sites for electrophilic and nucleophilic attack, as well as regions prone to intermolecular interactions. jmchemsci.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mechanisms of potential drug candidates. nih.gov

For this compound and its derivatives, molecular docking studies can simulate their interactions with various biological targets. For example, thiophene derivatives have been docked into the active sites of enzymes like D-alanine ligase, a crucial enzyme for bacterial cell wall synthesis, and cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Docking studies have also been performed on thiophene-based compounds targeting the colchicine-binding site of tubulin, which is relevant for anticancer drug development. najah.edumdpi.com

The process involves generating multiple possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. najah.edu The results of molecular docking can provide valuable information about the binding energy, key interacting residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions) that stabilize the ligand-receptor complex. najah.edumdpi.comorientjchem.org For instance, studies on thiophene carboxamide derivatives have shown that the thiophene ring can participate in π-cationic interactions with key residues in the binding pocket of tubulin. mdpi.com

| Thiophene Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Thiophene-based heterocycles | D-alanine ligase | Predicted effective binding, suggesting potential as antimicrobial agents. | |

| Thiophene carboxamides | Tubulin (colchicine-binding site) | Showed comparable interaction patterns to known inhibitors like CA-4 and colchicine. The thiophene ring contributed to advanced interactions. | najah.edumdpi.com |

| Thiophene-based PI-2620 analogues | Tau aggregates | Investigated for potential as PET tracers for Alzheimer's disease. | diva-portal.org |

| 4-Amide-thiophene-2-carboxyl derivatives | P2Y14 receptor | Identified potent antagonists for potential treatment of inflammatory bowel disease. | nih.gov |

Molecular Dynamics Simulations to Investigate Binding and Conformational Changes

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecular systems over time. arxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, binding stability, and the thermodynamics of ligand-receptor interactions. arxiv.orgnih.gov

In the context of this compound, MD simulations can be used to refine the results of molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the predicted complex in a more realistic, dynamic environment that includes solvent molecules and allows for flexibility of both the ligand and the receptor. najah.edu The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to evaluate the stability of the complex; lower RMSD values indicate less structural fluctuation and a more stable binding mode. najah.edu

MD simulations are also crucial for understanding how the binding of a ligand can induce conformational changes in the target protein. ubc.ca For example, simulations of thiophene-based actuators have shown that oxidation can lead to conformational rearrangements and π-π stacking of thiophene oligomers, resulting in molecular displacement. ubc.ca Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Chemoinformatics and Structural Bioinformatics in Rational Drug Design and Discovery

Chemoinformatics and structural bioinformatics are interdisciplinary fields that apply computational and informational techniques to a wide range of problems in the field of chemistry and drug discovery. cas.cznih.gov These approaches are essential for managing and analyzing the vast amounts of data generated in modern drug discovery research, from high-throughput screening to computational modeling. cas.cz

Chemoinformatics involves the use of computational methods to analyze chemical data, such as chemical structures, properties, and activities. nih.gov For a compound like this compound, chemoinformatics tools can be used for:

Database searching and management: Identifying structurally similar compounds with known biological activities in large chemical databases. scirp.org

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Using in silico models to predict the pharmacokinetic and toxicological properties of a compound, which is crucial for early-stage drug development. scirp.org

Chemical space analysis: Visualizing and navigating the chemical space of thiophene derivatives to identify novel and diverse scaffolds for drug design. scirp.org

Structural bioinformatics focuses on the analysis and prediction of the three-dimensional structures of biological macromolecules like proteins and nucleic acids. cas.cz It plays a critical role in structure-based drug design, where the 3D structure of a target protein is used to design ligands that can bind to it with high affinity and selectivity. nih.gov Key applications relevant to the study of this compound include:

Target identification and validation: Identifying and characterizing potential protein targets for thiophene-based compounds. nih.gov

Binding site analysis: Characterizing the geometric and chemical properties of ligand-binding sites on target proteins.

Homology modeling: Building 3D models of proteins for which an experimental structure is not available.

Medicinal and Biological Research Investigations of 2 4 Acetoxybenzoyl Thiophene and Its Analogues

Broad-Spectrum Biological Activities of Thiophene (B33073) Derivatives in Research

Thiophene and its derivatives represent a significant group of heterocyclic compounds that are of great importance in medicinal chemistry, demonstrating a range of compelling applications. plos.org These compounds are known to possess a wide spectrum of therapeutic properties, including but not limited to anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer effects. plos.orgnih.govnih.gov The versatility of the thiophene ring allows for various substitutions, leading to a vast library of molecules with diverse and potent pharmacological activities. nih.govresearchgate.net Naturally occurring thiophenes, often found in plants of the Asteraceae family, exhibit remarkable biological effectiveness, including antiviral, antimicrobial, antileishmanial, larvicidal, antioxidant, insecticidal, cytotoxic, nematicidal, and phototoxic effects. nih.govresearchgate.netuni-halle.de This inherent bioactivity has spurred extensive research into synthetic thiophene analogues, aiming to develop new therapeutic agents for a variety of diseases. nih.govajol.info

Anti-inflammatory Potential and Molecular Mechanisms (e.g., COX/LOX Inhibition)

Thiophene derivatives are well-established for their anti-inflammatory properties, with several compounds acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.combohrium.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. mdpi.com The commercial anti-inflammatory drugs Tinoridine and Tiaprofenic acid, for example, contain a thiophene ring and function by inhibiting COX enzymes. mdpi.comresearchgate.net

Research has focused on developing novel thiophene derivatives with improved potency and selectivity, particularly for the COX-2 isozyme, to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Studies have shown that the presence of specific functional groups like carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups on the thiophene scaffold is important for anti-inflammatory activity and recognition by COX and LOX enzymes. nih.govresearchgate.net Dual inhibition of both COX and LOX pathways is another promising strategy, as it can offer broader anti-inflammatory effects. nih.gov For instance, certain 2,4-disubstituted thiophene derivatives have been identified as potent dual inhibitors of both lipoxygenase and cyclooxygenase. nih.gov

| Compound Name | Target | Activity (IC₅₀) | Selectivity Index (COX-2/COX-1) | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 μM | 8.37 | bohrium.comnih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX | 4.33 μM | N/A | bohrium.comnih.gov |

| Thiophene Pyrazole Hybrid (21) | COX-2 | 0.67 μM | Higher than Celecoxib | mdpi.com |

| Thiophene Pyrazole Hybrid (21) | LOX | 2.33 μM | Higher than Sodium Meclofenamate | mdpi.com |

| 2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene (2g) | COX & LOX | Potent inhibitor | N/A | nih.gov |

Anticancer Research: Cytotoxicity Profiles and Apoptosis Induction Pathways

The thiophene scaffold is a key component in the development of new anticancer agents. plos.orgresearchgate.net Derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including leukemia, breast, liver, and prostate cancers. plos.orgmdpi.comdovepress.com The anticancer mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial cellular targets like protein kinases. plos.orgmdpi.com

For example, the novel thiophene derivative F8 was found to induce cell death in leukemia and lymphoma cell lines at low micromolar concentrations. plos.org Its mechanism involves the generation of reactive oxygen species, mitochondrial depolarization, and ultimately, the initiation of the intrinsic apoptotic pathway. plos.org Similarly, fused thienopyrrole and pyrrolothienopyrimidine derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, two key proteins in cancer cell proliferation and survival. mdpi.com These compounds were shown to arrest the cell cycle in the S phase and trigger caspase-3-induced apoptosis. mdpi.com Other studies on thiophene derivatives have highlighted their ability to induce apoptosis in breast cancer cells (MCF-7) and overcome drug resistance when tested in three-dimensional (3D) cell culture models. researchgate.netnih.gov

| Compound Name | Cell Line | Activity (IC₅₀ / CC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate) | CCRF-CEM (Leukemia) | 2.89 μM (24h CC₅₀) | Apoptosis induction, ROS generation, mitochondrial depolarization | plos.org |

| Compound 3b (thienopyrimidine derivative) | HepG2 (Liver) | 3.105 μM | VEGFR-2/AKT inhibition, S phase arrest, apoptosis | mdpi.com |

| Compound 3b (thienopyrimidine derivative) | PC-3 (Prostate) | 2.15 μM | VEGFR-2/AKT inhibition, S phase arrest, apoptosis | mdpi.com |

| Compound 4c (thienopyrrole derivative) | HepG2 (Liver) | 3.023 μM | VEGFR-2/AKT inhibition, S phase arrest, apoptosis | mdpi.com |

| Compound 4c (thienopyrrole derivative) | PC-3 (Prostate) | 3.12 μM | VEGFR-2/AKT inhibition, S phase arrest, apoptosis | mdpi.com |

| Compound 480 | HeLa (Cervical) | 12.61 μg/mL | Apoptosis induction, changes in mitochondrial membrane potential | acs.org |

| Compound 480 | Hep G2 (Liver) | 33.42 μg/mL | Apoptosis induction, changes in mitochondrial membrane potential | acs.org |

| SB-200 | MCF-7 (Breast) | <30 µmol/L | G0/G1 phase cell cycle arrest, apoptosis induction | researchgate.netnih.gov |

| Compound 20b (1,3,4-thiadiazole derivative) | HepG-2 (Liver) | 4.37 μM | DHFR inhibition suggested by docking | dovepress.com |

| Compound 20b (1,3,4-thiadiazole derivative) | A-549 (Lung) | 8.03 μM | DHFR inhibition suggested by docking | dovepress.com |

Antimicrobial Efficacy: Antibacterial and Antifungal Studies

Thiophene derivatives constitute a major class of compounds investigated for their antimicrobial properties. tandfonline.comnih.gov They have shown efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species. tandfonline.commdpi.com The structural modifications on the thiophene ring significantly influence the antimicrobial spectrum and potency. d-nb.info

For instance, a series of 2,3,4,5-tetra substituted thiophenes demonstrated significant antibacterial activity, particularly against Gram-positive strains like S. pneumoniae and B. subtilis. tandfonline.com Another study found that a thiophene derivative (compound 7) was more potent against Pseudomonas aeruginosa than the standard antibiotic gentamicin. nih.gov Thiophene-linked 1,2,4-triazoles have also shown marked activity against Gram-positive bacteria. mdpi.com In the realm of antifungal research, certain thiophene derivatives bearing an amide group exhibited notable activity against fungal strains such as A. fumigatus and S. racemosum, in some cases exceeding the potency of the reference drug Amphotericin B. tandfonline.com

| Compound/Class | Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Compound 10 (thiophene derivative) | S. pneumoniae (Gram +) | High inhibition zone | tandfonline.com |

| Compound 7 (thiophene-pyridazine hybrid) | P. aeruginosa (Gram -) | Inhibition zone of 18.2 mm | tandfonline.com |

| Compound 7 (thiophene-pyridazine hybrid) | E. coli (Gram -) | Inhibition zone of 15.6 mm | tandfonline.com |

| Compound 4 (thiophene-amide derivative) | A. fumigates & S. racemosum (Fungi) | Better than Amphotericin B | tandfonline.com |

| Thiophene derivative 7 | P. aeruginosa (Gram -) | More potent than gentamicin | nih.gov |

| Compounds 7a, 7b, 8 (pyridine side chain) | Bacteria and Fungi | Excellent antimicrobial activity | d-nb.info |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Gram-positive bacteria & yeast | MIC of 16 µg/mL | researchgate.net |

Antiviral Properties, Including HIV-1 Protease Inhibition and Relevance to Viral Pathogenesis

Thiophene-containing compounds have been identified as potent antiviral agents, with significant research directed towards their use as inhibitors of Human Immunodeficiency Virus (HIV). nih.govresearchgate.net They have been developed as both non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV-1 protease inhibitors, two critical targets in antiretroviral therapy. derpharmachemica.comresearchgate.netelifesciences.org

Thiophene[3,2-d]pyrimidine derivatives, in particular, have emerged as a promising class of NNRTIs. derpharmachemica.comelifesciences.org For example, compound 15 from this class showed potent anti-HIV activity with an EC₅₀ value of 21.2 nM. derpharmachemica.com Further optimization led to compounds like K-5a2 and 25a, which demonstrated high potency against wild-type HIV-1 and, importantly, retained activity against drug-resistant mutant strains. elifesciences.org In the area of protease inhibitors, a benzothiophene-containing compound was reported to have high potency against wild-type HIV-1 protease with an IC₅₀ of 60 nM. researchgate.net The design of these inhibitors often focuses on maximizing interactions with the backbone atoms of the protease enzyme to overcome resistance mutations. rsc.org

| Compound Name | Target/Virus | Activity (IC₅₀ / EC₅₀) | Notes | Reference |

|---|---|---|---|---|

| Compound 15 (Thiophene[3,2-d]pyrimidine derivative) | HIV-1 (WT) | 21.2 nM (EC₅₀) | NNRTI with low toxicity | derpharmachemica.com |

| Compound 19 (Aminothiochromane derivative) | HIV-1 Protease | 47 nM (IC₅₀) | Potent protease inhibitor | derpharmachemica.com |

| Benzothiophene (B83047) containing inhibitor | HIV-1 Protease (WT) | 60 nM (IC₅₀) | High potency due to hydrophobic moiety | researchgate.net |

| K-5a2 (Thiophene[3,2-d]pyrimidine NNRTI) | HIV-1 (WT) | More potent than Etravirine | Effective against prevalent single-residue mutations | elifesciences.org |

| 25a (Thiophene[3,2-d]pyrimidine NNRTI) | HIV-1 (WT & resistant strains) | Similar or better than Rilpivirine | Exceptionally potent against NNRTI-resistant strains | elifesciences.org |

Antioxidant Activities and Free Radical Scavenging Mechanisms

The thiophene scaffold is a key feature in many compounds investigated for their antioxidant properties. nih.govresearchgate.net Antioxidants are crucial for counteracting oxidative stress, a condition caused by an imbalance between free radicals and the body's ability to neutralize them, which can lead to cellular damage and various diseases. nih.govresearchgate.net Thiophene derivatives act as antioxidants primarily by functioning as free radical scavengers. researchgate.net

The antioxidant capacity of thiophene compounds is greatly influenced by the nature and position of substituents on the ring. nih.gov For example, studies on di(hetero)arylamines containing a benzo[b]thiophene nucleus showed they could protect myoblast cells from oxidative damage. ddtjournal.com These compounds were able to prevent the formation of intracellular reactive oxygen species (ROS) at nanomolar concentrations and reduce DNA strand breaks and lipid peroxidation more effectively than the traditional antioxidant Trolox. ddtjournal.com The mechanism is thought to involve the donation of a hydrogen atom or an electron to neutralize free radicals. ipb.pt Voltammetry studies have confirmed the ability of thiophene derivatives to act as antiperoxyradical agents, and their antiradical capacity has been quantified using assays like the DPPH (2,2ʹ-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com

Other Pharmacological Profiles Under Investigation (e.g., Antihypertensive, Anticonvulsant, Antidepressant, Analgesic, Antileishmanial, Larvicidal, Insecticidal, Cytotoxic, Nematicidal, Phototoxic, Anti-diabetic)

The structural versatility of the thiophene ring has led to its exploration in a wide range of other pharmacological areas. nih.govresearchgate.netdovepress.com Research has identified thiophene-based compounds with potential therapeutic applications across numerous fields.

Analgesic and Anticonvulsant: Thiophene derivatives have been reported to possess analgesic and anticonvulsant activities. researchgate.netdovepress.comresearchgate.net

Antihypertensive and Antidepressant: The scaffold has been incorporated into molecules designed as potential antihypertensive and antidepressant agents. researchgate.netdovepress.comomicsonline.org

Antiparasitic and Insecticidal: Naturally occurring and synthetic thiophenes have shown significant toxicity towards various pathogens and pests, leading to investigations into their antileishmanial, nematicidal, larvicidal, and insecticidal properties. nih.govresearchgate.netuni-halle.de

Anti-diabetic: Some thiophene derivatives, including naturally occurring ones, have been evaluated for anti-diabetic effects. dovepress.comscribd.com

Phototoxic: Certain thiophenes, such as α-terthienyl found in some plants, are known to have phototoxic effects, a property that can be harnessed for specific therapeutic or pesticidal applications. researchgate.netuni-halle.de

These diverse activities underscore the importance of the thiophene nucleus as a foundational structure in the ongoing search for novel therapeutic agents. plos.orgresearchgate.netdovepress.com

| Pharmacological Profile | Compound Class / Note | Reference |

|---|---|---|

| Analgesic | General thiophene & 1,3,4-thiadiazole (B1197879) derivatives | researchgate.netdovepress.comresearchgate.net |

| Anticonvulsant | General thiophene & 1,3,4-thiadiazole derivatives | nih.govresearchgate.netdovepress.com |

| Antidepressant | General thiophene & 1,3,4-thiadiazole derivatives | researchgate.netdovepress.com |

| Antihypertensive | General thiophene & 1,3,4-thiadiazole derivatives | researchgate.netdovepress.com |

| Antileishmanial | Naturally occurring & 1,3,4-thiadiazole derivatives | nih.govresearchgate.netuni-halle.dedovepress.com |

| Larvicidal / Insecticidal | Naturally occurring thiophenes | nih.govresearchgate.netuni-halle.de |

| Nematicidal / Phototoxic | Naturally occurring thiophenes | nih.govresearchgate.netuni-halle.de |

| Anti-diabetic | General & naturally occurring thiophene derivatives | dovepress.comscribd.com |

Structure-Activity Relationship (SAR) Studies of 2-(4-Acetoxybenzoyl) thiophene Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. oncodesign-services.com For 2-(4-Acetoxybenzoyl)thiophene and its analogues, SAR studies have been crucial in identifying the key structural features that govern their therapeutic effects. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs Governing Activity

A pharmacophore is a collection of essential structural features in a molecule that are recognized at a receptor site and are responsible for its biological activity. nih.gov For thiophene derivatives, the thiophene ring itself is a privileged pharmacophore due to its diverse biological properties. rsc.org The key pharmacophoric features for the biological activity of 2-(4-Acetoxybenzoyl)thiophene analogues often include:

The Thiophene Ring: This sulfur-containing heterocycle is a core component, and its electronic properties contribute significantly to the molecule's interactions with biological targets. eprajournals.com

The Benzoyl Moiety: The presence of the benzoyl group is critical for the activity of many derivatives.

The Acetoxy Group: The acetoxy group can influence the compound's solubility, metabolic stability, and binding interactions.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically alter the biological activity.

The combination of the thiophene ring, the carbonyl linker, and the substituted phenyl ring forms the basic scaffold responsible for the observed biological effects.

Impact of Substituent Variation and Positional Isomerism on Biological Efficacy

The biological efficacy of 2-(4-Acetoxybenzoyl)thiophene analogues is highly sensitive to variations in substituents and their positions on the aromatic rings. nih.govnih.gov Even minor structural changes can lead to significant differences in potency and selectivity. oncodesign-services.com

Substituent Effects:

Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring have been shown to enhance the anti-inflammatory activity of some thiophene derivatives. nih.gov

Electron-withdrawing groups (e.g., halogens, nitro groups) can also modulate activity, with their effects being highly dependent on the specific biological target.

The presence of a hydroxyl group can increase hydrogen bonding capabilities, potentially enhancing binding affinity to target proteins.

Positional Isomerism: The position of the acetoxy group on the benzoyl ring significantly impacts biological activity. For instance, the anti-inflammatory and antimicrobial properties of 2-(2-acetoxybenzoyl)thiophene can differ from those of its 3- and 4-acetoxybenzoyl isomers. Similarly, the position of substituents on the thiophene ring itself can influence the compound's interaction with biological targets.

Table 1: Effect of Substituent Variation on Biological Activity

| Compound Analogue | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Thiophene Derivative | Methoxy (CH3O) | Phenyl Ring | Enhanced anti-inflammatory activity | nih.gov |

| Thiophene Derivative | Methyl (CH3) | Phenyl Ring | Enhanced anti-inflammatory activity | nih.gov |

| 3-(4-Hydroxymethylphenyl)thiophene-2-carboxylic acid | Hydroxymethyl (CH2OH) | Phenyl Ring | Enhanced binding affinity due to increased hydrogen bonding |

Computational Approaches in SAR Derivation and Optimization

Computational methods play a vital role in modern drug discovery by predicting the biological activity of new compounds and optimizing their structures. oncodesign-services.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to understand the interactions between thiophene derivatives and their biological targets. researchgate.net

QSAR: QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the specific interactions that govern binding affinity. researchgate.net For example, docking studies have helped to understand how thiophene derivatives bind to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Pharmacophore Modeling: Computational tools can generate 3D pharmacophore models based on the structures of known active compounds, which can then be used to screen large chemical databases for new potential inhibitors. medsci.orgnih.gov

Investigations into the Mechanism of Action (MOA) at a Molecular Level

Understanding the mechanism of action (MOA) of a compound at the molecular level is crucial for its development as a therapeutic agent. numberanalytics.com For 2-(4-Acetoxybenzoyl)thiophene and its analogues, research has focused on their ability to modulate enzyme activity and interact with specific biological pathways.

Modulation of Enzyme Activity by Thiophene Derivatives

A primary mechanism by which thiophene derivatives exert their biological effects is through the modulation of enzyme activity. Many thiophene-based compounds have been identified as inhibitors of key enzymes involved in various disease processes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Thiophene derivatives are well-known for their anti-inflammatory properties, which are often attributed to their ability to inhibit COX and LOX enzymes. nih.govresearchgate.net These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Urease Inhibition: Some thiophene-containing compounds have shown potent inhibitory activity against the urease enzyme, which is implicated in bacterial infections. frontiersin.org

Other Enzyme Targets: Research has also explored the inhibitory effects of thiophene derivatives on other enzymes, such as kinases, which are involved in cell signaling pathways.

Table 2: Enzyme Inhibition by Thiophene Derivatives

| Enzyme Target | Effect of Thiophene Derivatives | Therapeutic Implication | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Inhibition | Anti-inflammatory | nih.gov |

| Lipoxygenase (LOX) | Inhibition | Anti-inflammatory | nih.gov |

| Urease | Inhibition | Antibacterial | frontiersin.org |

| Kinases | Inhibition | Anticancer, Anti-inflammatory |

Specific Interactions with Biological Targets and Signaling Pathways

Beyond direct enzyme inhibition, 2-(4-Acetoxybenzoyl)thiophene analogues can interact with a variety of other biological targets and modulate complex signaling pathways. nih.govgoogle.com

Receptor Modulation: The functional groups on thiophene derivatives, such as amino and hydroxyl groups, can form hydrogen bonds with various receptors, influencing their function.

Modulation of Gene Expression: Some thiophene derivatives have been shown to influence the expression of genes involved in inflammatory processes by affecting the production of cytokines like TNF-α and various interleukins. nih.gov

Interaction with Protein-Protein Interfaces: Macrocyclic compounds containing thiophene moieties have been designed to disrupt protein-protein interactions, which are often considered "difficult targets" in drug discovery. google.com

Antiviral Activity: Certain thiophene derivatives have been identified as inhibitors of Ebola virus entry by binding to the viral glycoprotein. nih.gov

The diverse biological activities of 2-(4-Acetoxybenzoyl)thiophene and its analogues stem from their ability to interact with a wide array of molecular targets. The continued investigation into their SAR and MOA will undoubtedly pave the way for the development of novel and effective therapeutic agents.

Immunomodulatory Effects of Thiophene-Based Compounds

Thiophene derivatives have garnered significant attention for their wide range of pharmacological activities, including their ability to modulate the immune system. ijprajournal.comgoogle.comencyclopedia.pubwipo.int These compounds have demonstrated the capacity to influence the production and activity of various cytokines, which are key signaling molecules in the inflammatory response. encyclopedia.pubbohrium.com

Research has shown that certain thiophene-based compounds can suppress the expression of pro-inflammatory cytokines while promoting anti-inflammatory ones. For instance, some derivatives have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), all of which are pivotal in driving inflammatory processes. mdpi.com Conversely, an increase in the anti-inflammatory cytokine interleukin-10 (IL-10) has been observed following treatment with specific thiophene compounds. mdpi.com

The mechanisms underlying these immunomodulatory effects are multifaceted. One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. encyclopedia.pubmdpi.comgoogle.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. encyclopedia.pubgoogle.com Studies have revealed that certain thiophene derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, including those for pro-inflammatory cytokines and enzymes like nitric oxide synthase. encyclopedia.pubmdpi.com

Furthermore, the anti-inflammatory properties of thiophene compounds have been linked to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net By blocking these enzymes, thiophene derivatives can reduce the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. The presence of specific chemical groups, such as carboxylic acids, esters, amines, and amides, on the thiophene ring appears to be important for this inhibitory activity. mdpi.comresearchgate.net

Some thiophene derivatives have also been investigated for their potential in treating autoimmune diseases and preventing transplant rejection due to their immunomodulating properties. google.comgoogle.com The ability of these compounds to modulate T-cell activation is a key area of interest in this regard. google.com

Cellular Pathways Involved in Apoptosis Induction and Anti-inflammatory Responses

Thiophene derivatives have been shown to exert their biological effects through the modulation of various cellular pathways, leading to apoptosis (programmed cell death) in cancer cells and mediating anti-inflammatory responses. plos.orgnih.gov

Apoptosis Induction:

A significant body of research highlights the ability of thiophene-containing compounds to induce apoptosis in different cancer cell lines. plos.orgajol.inforesearchgate.net This pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway. plos.org Key events in this pathway include the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. plos.org

The Bcl-2 family of proteins, which are crucial regulators of apoptosis, are also modulated by thiophene derivatives. ajol.info Studies have shown that these compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. ajol.info

Furthermore, thiophene derivatives have been found to interfere with critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. ajol.inforsc.org By inhibiting these pathways, these compounds can halt uncontrolled cell growth and promote apoptosis. Some thiophene derivatives have also been shown to arrest the cell cycle at different phases, such as G2/M or S phase, preventing cancer cells from progressing through division. researchgate.netmdpi.com

Anti-inflammatory Responses:

The anti-inflammatory effects of thiophene derivatives are primarily attributed to their ability to suppress key inflammatory pathways. mdpi.comencyclopedia.pubmdpi.com As mentioned previously, the inhibition of the NF-κB pathway is a central mechanism. encyclopedia.pubmdpi.comgoogle.com By preventing the activation of NF-κB, thiophene compounds can block the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). encyclopedia.pubnih.gov

In addition to the NF-κB pathway, thiophene derivatives have been shown to modulate other signaling cascades involved in inflammation. For example, some compounds inhibit the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, which play a role in the production of inflammatory mediators. encyclopedia.pubmdpi.com

A novel thiophene derivative has been shown to augment the antitumor activity of γ-irradiation in colorectal cancer by targeting both anti-inflammatory and pro-apoptotic pathways. nih.gov This compound was found to downregulate the expression of COX-2 and iNOS, while upregulating the expression of the tumor suppressor protein p53 and cleaved caspase-3. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Research Principles Relevant to Thiophene Derivatives

Methodologies for Preclinical and Clinical PK/PD Study Design

The design of robust preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies is crucial for the successful development of thiophene derivatives as therapeutic agents. These studies aim to understand the relationship between drug exposure (PK) and its pharmacological effect (PD). catapult.org.uk

Preclinical Study Design:

Preclinical PK/PD studies are typically conducted in animal models to establish initial dose-response relationships and to predict human pharmacokinetics. Key elements of a well-designed preclinical study include:

Dose Range Selection: A range of doses should be evaluated to capture the full spectrum of the dose-response curve. catapult.org.uk

Time Point Selection: Multiple time points for sampling are necessary to accurately characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. catapult.org.uk This often includes sampling around the maximum concentration (Tmax). catapult.org.uk

Washout Phase: Incorporating a washout period helps to determine whether the drug's effects are direct or indirect. catapult.org.ukresearchgate.net

Matrix Selection: Measurement of drug concentrations in both plasma and the target tissue is essential for understanding the drug's distribution and target site exposure. catapult.org.uk

Animal Models: The choice of animal model should be relevant to the disease being studied. For some thiophene derivatives, patient-derived xenograft models have been used to increase translational relevance. kddf.org

Clinical Study Design:

Clinical PK/PD studies in humans build upon the data from preclinical models. Phase 1 clinical trials are typically designed to assess the safety, tolerability, and pharmacokinetics of a new drug in a small group of healthy volunteers or patients. kddf.org Key considerations for clinical study design include:

Dose Escalation: A dose-escalation design is often employed to safely determine the maximum tolerated dose (MTD).

Pharmacokinetic Sampling: Intensive PK sampling is conducted to fully characterize the drug's PK profile in humans.

Pharmacodynamic Endpoints: Relevant biomarkers and clinical endpoints are measured to assess the drug's pharmacological activity and to establish an exposure-response relationship.

For some thiophene derivatives, in silico ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions are used in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic properties. pnrjournal.comresearchgate.netbvsalud.org

Metabolism of Thiophene Derivatives: Formation of Reactive Metabolites and Cytochrome P450 Enzyme Interactions

The metabolism of thiophene derivatives is a critical aspect of their pharmacokinetic profile and can significantly influence their efficacy and safety. The thiophene ring is susceptible to metabolic activation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. acs.orgacs.orgnih.gov

Formation of Reactive Metabolites:

The oxidative metabolism of the thiophene ring can lead to the formation of reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides. acs.orgnih.govpa2online.org These reactive intermediates are often implicated in drug-induced toxicities, particularly hepatotoxicity. acs.orgnih.gov

Thiophene S-oxides: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide. pa2online.orgnih.gov These thiophene S-oxides are highly electrophilic and can react with cellular nucleophiles, such as glutathione (B108866) and proteins. nih.gov

Thiophene Epoxides: The double bonds in the thiophene ring can be epoxidized by CYP enzymes. acs.orgpa2online.org These epoxides are also reactive and can covalently bind to macromolecules, potentially leading to cellular damage. acs.org

The balance between these two oxidative pathways, S-oxidation and epoxidation, can vary depending on the specific thiophene derivative and the CYP isozyme involved. acs.org For example, with 2-phenylthiophene (B1362552), the formation of the epoxide was found to be more favorable than S-oxidation in rat hepatocytes. pa2online.org

Cytochrome P450 Enzyme Interactions:

Several CYP isozymes have been implicated in the metabolism of thiophene-containing drugs. CYP2C9, for instance, is known to metabolize the diuretic drug tienilic acid, a thiophene derivative. capes.gov.br This metabolic process can lead to the formation of a reactive metabolite that covalently binds to and inactivates CYP2C9, a phenomenon known as mechanism-based inactivation. capes.gov.br

The specific CYP enzymes involved in the metabolism of a thiophene derivative can influence its metabolic fate and potential for drug-drug interactions. For example, some thiophene derivatives have been shown to be both substrates and inhibitors of CYP3A4, a major drug-metabolizing enzyme. researchgate.net

Research on Absorption, Distribution, and Excretion Mechanisms

Absorption:

The route of administration significantly impacts the absorption of thiophene compounds. For instance, a study on 14C-labeled thiophene showed that pulmonary excretion was substantially higher after rectal administration compared to oral administration, indicating different absorption patterns. nih.gov In silico studies have predicted that many novel thiophene derivatives have good intestinal absorption, often exceeding 80%. researchgate.net

Distribution:

Once absorbed, thiophene derivatives distribute throughout the body. Studies using radiolabeled thiophene have shown rapid absorption into the bloodstream and deposition in major organs. nih.gov Some thiophene derivatives have been specifically designed to be permeable to the blood-brain barrier, allowing them to reach targets within the central nervous system. acs.org In silico predictions have also suggested that certain thiophene compounds can be well-distributed to the brain. researchgate.net

Excretion:

Thiophene and its metabolites are eliminated from the body through various routes, including expired air, feces, and urine. nih.gov In rabbits, a significant portion of an administered dose of thiophene was excreted unchanged in the expired air. nih.gov Urinary excretion is also a major route of elimination, with studies showing that a large percentage of a radiolabeled dose can be excreted in the urine within a few days. nih.gov The metabolism of thiophene to mercapturic acid derivatives, which are then excreted in the urine, is a known metabolic pathway. nih.gov

In vivo pharmacokinetic studies in animal models, such as mice, are commonly used to determine key parameters like clearance, volume of distribution, and elimination half-life, which provide a comprehensive picture of the drug's ADE properties. acs.org

Elucidating the Relationship Between Compound Exposure and Biological Response

Establishing a clear relationship between the concentration of a thiophene derivative in the body (exposure) and its resulting pharmacological effect (biological response) is a cornerstone of drug development. catapult.org.uk This exposure-response relationship, often referred to as the PK/PD relationship, is essential for optimizing dosing regimens to maximize efficacy while minimizing toxicity. catapult.org.uk

Methodologies for Establishing Exposure-Response Relationships:

Integrated PK/PD Studies: These studies are designed to simultaneously measure drug concentrations (PK) and a relevant biological endpoint (PD) over time. catapult.org.ukacs.org This allows for the direct correlation of exposure with effect.

Dose-Response and Concentration-Response Analyses: By evaluating a range of doses or concentrations, researchers can characterize the potency and efficacy of a compound. catapult.org.uk This often involves determining parameters such as the EC50 (the concentration at which 50% of the maximum effect is observed).

Biomarker Analysis: The use of validated biomarkers can provide a quantitative measure of a drug's pharmacological activity. For example, in the context of anti-inflammatory thiophene derivatives, changes in the levels of specific cytokines or inflammatory enzymes can serve as PD markers.

In Vivo Efficacy Studies: In animal models of disease, the relationship between drug exposure and a clinically relevant outcome, such as tumor growth inhibition or reduction in inflammation, is investigated. acs.org

Examples from Thiophene Research:

In the development of thiophene-based Ebola virus entry inhibitors, pharmacokinetic profiles of lead compounds were studied in vivo to confirm their therapeutic potential. acs.orgnih.gov

For a novel thiophene derivative with anticancer activity, a high-throughput screening assay was used to determine its cytotoxic effect on various cancer cell lines, establishing a concentration-dependent response. plos.orgresearchgate.net

A study on a thiophene derivative for colorectal cancer demonstrated a clear link between treatment and the amelioration of tumor incidence and multiplicity, as well as changes in the expression of key molecular targets. nih.gov

By thoroughly characterizing the exposure-response relationship, researchers can make more informed decisions regarding dose selection and scheduling for subsequent clinical trials, ultimately increasing the likelihood of developing a safe and effective therapeutic agent.

Studies on Protein Binding and Its Influence on Compound Disposition

The interaction of therapeutic agents with plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. The extent of protein binding, primarily to human serum albumin (HSA), the most abundant protein in plasma, governs the concentration of the free, pharmacologically active drug available to interact with its target. nih.govplos.org Thiophene-based compounds, including analogues of this compound, have been the subject of numerous protein binding studies to elucidate their disposition within biological systems.

Human serum albumin is a globular protein comprised of three homologous domains (I, II, and III), each containing two subdomains (A and B). nih.gov It features two principal drug-binding locations, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA), which accommodate a wide variety of exogenous compounds. nih.govresearchgate.net The binding is typically driven by hydrophobic interactions, hydrogen bonds, and electrostatic forces. A higher binding affinity to HSA generally results in a lower concentration of the free drug but increases its plasma half-life, as the protein-bound fraction is less susceptible to metabolic degradation and clearance. nih.gov

Molecular docking studies have been instrumental in predicting the binding affinities and interaction modes of thiophene derivatives with various protein targets. These in silico methods calculate the binding energy and identify key amino acid residues involved in the interaction, offering insights into the potential pharmacological activity of the compounds. encyclopedia.pub For instance, docking studies on certain thiophene derivatives with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, have revealed significant binding affinities, suggesting potential anti-inflammatory applications. encyclopedia.pubmdpi.com

Table 1: Molecular Docking Binding Affinities of Thiophene Analogues with Inflammatory Enzymes

| Compound/Analogue | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Compound 22 (Thiophene-based) | COX-2 | -12.47 | encyclopedia.pubmdpi.com |

| Compound 22 (Thiophene-based) | 5-LOX | -11.79 | encyclopedia.pubmdpi.com |

| Hybrid Compound 23 (2BT + Rhodamine) | COX-2 | -98.37 | encyclopedia.pubmdpi.com |

| Hybrid Compound 23 (2BT + Rhodamine) | 5-LOX | -91.07 | encyclopedia.pubmdpi.com |

| Cu (II) Complex (Thiophene derivative) | COX-2 | -7.42 | mdpi.com |

| Zn (II) Complex (Thiophene derivative) | COX-2 | -7.22 | mdpi.com |

Further research has explored the interaction of thiophene derivatives with viral proteins. In studies related to the Ebola virus (EBOV), thiophene analogues were identified as entry inhibitors. Molecular docking simulations showed that these compounds bind within a pocket at the interface of the GP1 and GP2 subunits of the EBOV glycoprotein. nih.gov The thiophene ring was observed to form a crucial π–π stacking interaction with the tyrosine residue Y517, while other parts of the molecules interacted with polar residues like R64, N61, and D522. nih.gov

Table 2: Molecular Docking Scores of Thiophene Analogues with Ebola Virus Glycoprotein

| Compound | Target Protein | Docking Score | Key Interacting Residue | Reference |

| Compound 1 | EBOV-GP (GP1/GP2 interface) | -6.1 | Y517 | nih.gov |

| Compound 53 | EBOV-GP (GP1/GP2 interface) | -7.2 | Y517 | nih.gov |

| Compound 57 | EBOV-GP (GP1/GP2 interface) | -7.2 | Y517 | nih.gov |

Direct investigations into the binding of thiophene analogues with HSA have provided more specific data on their disposition. A notable study focused on 2-acetylbenzothiophene-S-oxide (M1), a reactive metabolite of the anti-asthma drug zileuton, which shares the benzothiophene core structure. nih.gov This research demonstrated that the metabolite forms an irreversible covalent bond with HSA. The specific amino acid residue on HSA involved in this binding was identified as Cys-34. nih.gov The stability of the metabolite was significantly lower in the presence of HSA (half-life of ~0.85 h) compared to human plasma (~1.82 h) or buffer alone (~4.48 h), indicating that HSA accelerates its degradation or transformation while also being a target for alkylation. nih.gov This irreversible modification of HSA could potentially alter its function and illustrates a critical aspect of the compound's disposition. nih.gov

Applications of 2 4 Acetoxybenzoyl Thiophene and Thiophene Derivatives Beyond Traditional Medicinal Contexts in Research

Agrochemical Research and Development

Thiophene (B33073) derivatives have emerged as a significant class of compounds in the quest for new and effective agrochemicals. Their inherent biological activities have been harnessed to develop fungicides, pesticides, and herbicides, addressing the critical need for sustainable crop protection strategies.

Fungicidal Activity and Crop Protection Strategies

The thiophene ring is a key structural motif in a number of commercial and investigational fungicides. nih.gov These compounds often exhibit broad-spectrum activity against a range of phytopathogenic fungi that cause significant crop losses worldwide. nih.gov The development of novel thiophene-based fungicides is driven by the need to overcome resistance to existing treatments and to provide more environmentally benign alternatives. researchgate.net

Research has shown that the introduction of a thiophene moiety can enhance the fungicidal efficacy of known active molecules. For instance, a series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and showed potent in vivo activity against cucumber downy mildew (Pseudoperonospora cubensis). nih.govmdpi.comresearchgate.net Notably, some of these compounds exhibited higher efficacy than commercial fungicides like flumorph (B1672888) and diflumetorim (B165605). mdpi.comresearchgate.net

The mechanism of action for many thiophene-based fungicides involves the inhibition of crucial fungal enzymes. For example, pyrazole-thiophene carboxamide derivatives have been designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established target for fungicides. sioc-journal.cn Several of these compounds displayed significant in vitro activity against fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn Similarly, thiophene/furan-1,3,4-oxadiazole carboxamides have been developed as potent SDHIs, with some derivatives showing superior activity against Sclerotinia sclerotiorum compared to the commercial fungicide boscalid. nih.gov

Table 1: Fungicidal Activity of Thiophene Derivatives Against Phytopathogenic Fungi

| Compound/Derivative Class | Target Fungus | EC50 Value (µg/mL) | Reference |

|---|---|---|---|

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) | Rhizoctonia solani | 11.6 (µmol/L) | sioc-journal.cn |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) | Botrytis cinerea | 21.3 (µmol/L) | sioc-journal.cn |

| Thiophene/furan-1,3,4-oxadiazole carboxamide (4i) | Sclerotinia sclerotiorum | 0.140 ± 0.034 | nih.gov |

| 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivative (5e) | Rhizoctonia solani | 1.26 | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | Pseudoperonospora cubensis | 1.96 | mdpi.comresearchgate.net |

| N-(thiophen-2-yl) nicotinamide derivative (4a) | Pseudoperonospora cubensis | 4.69 | mdpi.comresearchgate.net |

Pesticidal and Insecticidal Potential Investigations

Thiophene-containing compounds have demonstrated significant potential as pesticides and insecticides. wur.nl Naturally occurring thiophenes, particularly from plants of the Asteraceae family, are known for their insecticidal properties, which they use as a chemical defense mechanism. bohrium.com This has inspired the synthesis of a wide array of thiophene derivatives with the aim of developing new and effective pest control agents.

The insecticidal activity of these compounds often stems from their ability to interfere with vital physiological processes in insects. For example, some thiophene derivatives have been shown to inhibit the action of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. researchgate.net

A variety of synthetic thiophene derivatives have been evaluated for their insecticidal efficacy against several agricultural pests. For instance, novel indole-derived N-methylcarbamoylguanidinyl compounds showed significant insecticidal activity against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). acs.org Another study reported that certain 8-azacoumarin derivatives containing a thiophene moiety exhibited good activity against Plutella xylostella and Helicoverpa armigera, with some compounds showing lower LC50 values than the commercial insecticide chlorpyrifos. bohrium.com

Table 2: Insecticidal Activity of Thiophene Derivatives

| Compound/Derivative Class | Target Insect | LC50 Value (mg/L) | Reference |

|---|---|---|---|

| Indole-derived N-methylcarbamoylguanidinyl (8a) | Plutella xylostella | 0.79 | acs.org |

| Indole-derived N-methylcarbamoylguanidinyl (8g) | Plutella xylostella | 9.17 | acs.org |

| Indole-derived N-methylcarbamoylguanidinyl (8a) | Mythimna separata | 3.58 | acs.org |

| Furan-heterocyclic derivative (5) | Cryptoblabes gnidiella | 35.67 (µg/mL) | nih.gov |

| Furan-heterocyclic derivative (7) | Cryptoblabes gnidiella | 51.99 (µg/mL) | nih.gov |

| Pyridine derivative (8) | Aphis craccivora | 0.399 | growingscience.com |

| bis-[4-benzylidene-thiophene-2′-yl] methane (B114726) (L) | Monacha obstructa | 34.65 (ppm) | researchgate.net |

| Copper complex of bis-[4-benzylidene-thiophene-2′-yl] methane | Monacha obstructa | 25.31 (ppm) | researchgate.net |

Herbicide Development and Efficacy Studies

The exploration of thiophene derivatives in herbicide development has yielded promising results. These compounds can act as either soil-applied or foliar-applied herbicides, absorbed by the roots or leaves of weeds. mdpi.com The structural similarity of the thiophene ring to the benzene (B151609) ring allows for its incorporation into known herbicidal scaffolds, sometimes leading to enhanced activity. researchgate.net

Research into aminophosphonates bearing a 2-substituted thiophene moiety has identified their potential as soil-applied herbicides. mdpi.com Studies have shown that these compounds can be particularly effective against dicotyledonous weeds. mdpi.com For example, dimethyl N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate was found to be highly effective in controlling the growth of persistent weeds like Galinsoga parviflora, Chenopodium album, and Rumex acetosa. acs.org

Furthermore, chalcones containing a thiophenyl group have been investigated for their herbicidal properties. google.com One such compound, (E)-2-(2-(3-Oxo-3-(thiophen-2-yl)prop-1-enyl)phenoxy)acetic acid, demonstrated significant inhibitory effects on the germination and growth of Chinese amaranth (B1665344) (Amaranthus tricolor) and barnyardgrass (Echinochloa crus-galli). google.com

Table 3: Herbicidal Activity of Thiophene Derivatives

| Compound/Derivative | Target Weed | Activity/Efficacy | Reference |

|---|---|---|---|